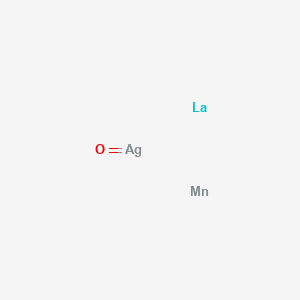

Lanthanum;manganese;oxosilver

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lanthanum manganese oxosilver is a compound that combines the elements lanthanum, manganese, and silver with oxygen. This compound is part of a broader class of materials known as mixed metal oxides, which are known for their diverse and valuable properties. Lanthanum manganese oxosilver is particularly notable for its catalytic and electronic properties, making it a subject of interest in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lanthanum manganese oxosilver can be synthesized using several methods, including:

-

Ionic Liquid-Assisted Hydrothermal Method: : This method involves the use of ionic liquids to regulate the formation of lanthanum manganese mixed metal oxides. The process typically involves dissolving the metal precursors in an ionic liquid and subjecting the mixture to hydrothermal conditions. This method has been shown to produce highly uniform and well-defined nanoparticles .

-

Solid-State Reaction: : This traditional method involves mixing the metal oxides or carbonates of lanthanum, manganese, and silver in stoichiometric ratios and heating the mixture at high temperatures. This process facilitates the diffusion of ions and the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of lanthanum manganese oxosilver may involve large-scale solid-state reactions or advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for the precise control of the composition and properties of the resulting material, making them suitable for high-volume production.

Analyse Des Réactions Chimiques

Types of Reactions

Lanthanum manganese oxosilver undergoes several types of chemical reactions, including:

-

Oxidation-Reduction Reactions: : The compound can participate in redox reactions, where it can either donate or accept electrons. This property is particularly useful in catalytic applications .

-

Substitution Reactions: : In these reactions, one or more atoms in the compound can be replaced by other atoms or groups, altering its properties and functionality.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to facilitate oxidation reactions.

Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are commonly used in reduction reactions.

Catalysts: Various catalysts, including platinum and palladium, can be used to enhance the reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides, while reduction reactions may yield lower oxides or elemental forms of the metals involved.

Applications De Recherche Scientifique

Lanthanum manganese oxosilver has a wide range of scientific research applications, including:

Catalysis: The compound is used as a catalyst in various chemical reactions, including the selective oxidation of alkanes and the reduction of carbon dioxide

Environmental Remediation: It is employed in the removal of pollutants from water and air, such as the advanced removal of phosphate from water to prevent eutrophication.

Energy Storage: The compound is investigated for use in energy storage devices, such as batteries and supercapacitors, due to its excellent redox properties.

Biomedical Applications: Research is ongoing into its potential use in medical devices and drug delivery systems, leveraging its unique chemical and physical properties.

Mécanisme D'action

The mechanism by which lanthanum manganese oxosilver exerts its effects is primarily through its redox activity and catalytic properties. The compound can facilitate the transfer of electrons in redox reactions, making it an effective catalyst. The presence of oxygen vacancies and the ability to undergo reversible oxidation and reduction are key factors in its functionality .

Comparaison Avec Des Composés Similaires

Lanthanum manganese oxosilver can be compared to other similar compounds, such as:

Lanthanum Strontium Manganite: This compound is also a mixed metal oxide with similar catalytic properties but includes strontium instead of silver.

Lanthanum Calcium Manganite: Another related compound that includes calcium, known for its use in solid oxide fuel cells.

Copper Oxide Nanoparticles Doped with Lanthanum, Magnesium, and Manganese: These nanoparticles exhibit similar catalytic and electronic properties but differ in their specific applications and performance characteristics.

Lanthanum manganese oxosilver stands out due to the unique combination of lanthanum, manganese, and silver, which imparts distinct catalytic and electronic properties that are not found in other similar compounds.

Propriétés

Numéro CAS |

618429-78-0 |

|---|---|

Formule moléculaire |

AgLaMnO |

Poids moléculaire |

317.711 g/mol |

Nom IUPAC |

lanthanum;manganese;oxosilver |

InChI |

InChI=1S/Ag.La.Mn.O |

Clé InChI |

ZGGAENDWDHAMDG-UHFFFAOYSA-N |

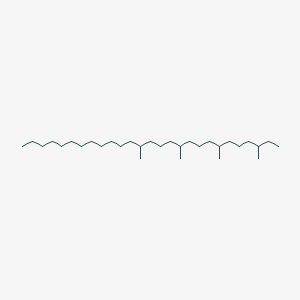

SMILES canonique |

O=[Ag].[Mn].[La] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)

![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)

![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)

![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)

![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)

![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)

propanedinitrile](/img/structure/B15167346.png)